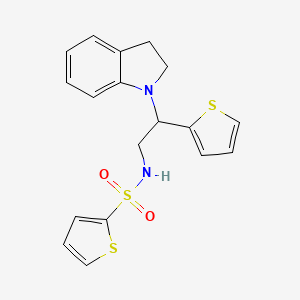

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative characterized by a hybrid structure incorporating indoline, thiophene, and sulfonamide moieties. This compound is synthesized via palladium-mediated cyclization reactions, as demonstrated in analogous protocols for structurally related molecules . Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and heterocyclic interactions are critical.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S3/c21-25(22,18-8-4-12-24-18)19-13-16(17-7-3-11-23-17)20-10-9-14-5-1-2-6-15(14)20/h1-8,11-12,16,19H,9-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQGAYHYFCKCFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

Attachment of the Thiophene Group: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors and other advanced techniques to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the thiophene or indole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide exhibits significant anticancer properties.

Case Study: In Vitro Studies

In laboratory settings, the compound was tested against various cancer cell lines:

| Cell Line | Type of Cancer | IC50 Values (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 5 |

| A549 | Lung Cancer | 10 |

| HeLa | Cervical Cancer | 15 |

These results indicate potent cytotoxicity compared to standard chemotherapeutic agents, suggesting that the compound may induce apoptosis in cancer cells through specific molecular interactions .

Antiviral Potential

Beyond anticancer applications, preliminary research suggests that compounds with similar structures may also demonstrate antiviral activity. The indole and thiophene components are believed to interact with viral proteins, potentially inhibiting viral replication .

Antimicrobial Properties

The compound's unique structure also positions it as a potential antimicrobial agent. Similar compounds have shown effectiveness against various bacterial strains, addressing the growing concern of antimicrobial resistance .

Case Study: Bacterial Inhibition

In studies evaluating antimicrobial efficacy, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 100 |

| P. aeruginosa | 150 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial therapies .

Mechanistic Insights

The biological activities of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide are believed to be mediated through several mechanisms:

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The indole and thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the sulfonamide group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

N-(2-(7-Substituted-1,2,3,4-Tetrahydrocyclopenta[b]indol-3-yl)-4-Substitutedphenyl)thiophene-2-sulfonamide

This compound shares the indole-thiophene-sulfonamide backbone but introduces a cyclopentane ring fused to the indole. The Pd-mediated synthesis (Pd₂(dba)₃, DMF, 130°C) mirrors methods used for the target compound, though yields and reaction times (7 hours) vary depending on substituents .

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylbenzo[b]thiophene-2-sulfonamide (Compound 96)

Replacing indoline with a benzo[d]thiazole group alters electronic properties. NMR data (¹H, 13C) indicate reduced solubility in polar solvents compared to the target compound, likely due to increased hydrophobicity .

Ethynyl-Substituted Thiophene Sulfonamides

Compounds such as 5-Ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide (5a) feature ethynyl groups at the thiophene 5-position. The ethynyl group introduces sp-hybridized carbons, enhancing electronic conjugation. However, yields for these derivatives are moderate (27–53%) compared to the Pd-mediated synthesis of the target compound, which achieves higher efficiency under optimized conditions .

Simplified Sulfonamide Derivatives

N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide

This derivative lacks the indoline and thiophen-2-yl ethyl groups, simplifying the structure. The dimethylamino group increases basicity (pKa ~8–9), favoring solubility in acidic media. Synthesis via direct sulfonylation of N,N-dimethylethylenediamine with 2-thiophenesulfonyl chloride achieves a 71% yield, highlighting the trade-off between structural simplicity and synthetic accessibility .

N-(1H-Imidazol-2-yl)thiophene-2-sulfonamide (M5B)

This compound substitutes indoline with an imidazole ring, altering hydrogen-bonding capacity. The imidazole NH groups (SMILES: c1[nH]ccn1) enable stronger interactions with biological targets like metalloenzymes. Molecular weight (C₇H₇N₃O₂S₂ = 245.28 g/mol) is lower than the target compound, suggesting improved bioavailability .

Comparative Data Table

*Estimated based on structural analogs.

Research Findings and Implications

- Synthesis Efficiency : Pd-mediated methods (e.g., for cyclopenta[b]indole derivatives) offer robustness but require optimization for scalability .

- Solubility Challenges : Bulky substituents (e.g., benzo[d]thiazole) reduce solubility, underscoring the need for balancing hydrophobicity and bioavailability in design .

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound notable for its unique structural features, which include an indole moiety and a thiophene ring. These structural components contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.

Structural Characteristics

The molecular formula of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is . Its structure can be represented as follows:

This compound features:

- An indole ring , known for its role in various biological activities.

- A thiophene ring , which enhances electronic properties and biological interactions.

Anticancer Activity

Numerous studies have indicated that compounds containing indole and thiophene moieties exhibit significant anticancer activities. For instance, derivatives of thiophene and indole have been shown to inhibit cancer cell proliferation effectively.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide | MCF-7 | 0.65 | Induction of apoptosis |

| N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide | HeLa | 1.10 | Cell cycle arrest at G0/G1 phase |

Research indicates that this compound may induce apoptosis in cancer cells by disrupting mitochondrial function and promoting oxidative stress, leading to cell death .

Antimicrobial Activity

The antimicrobial properties of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide have also been explored. The compound has demonstrated activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Pseudomonas aeruginosa | 32.0 |

The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide has shown promising anti-inflammatory effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Studies

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluated the efficacy of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide against MCF-7 breast cancer cells. The compound exhibited an IC50 value of 0.65 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Resistance

In another study focusing on antimicrobial resistance, the compound was tested against resistant strains of Staphylococcus aureus. The results showed that it retained significant activity (MIC = 8 µg/mL), suggesting potential for development as an alternative treatment for resistant infections .

Q & A

Basic: How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

Answer:

X-ray crystallography is the primary method for resolving the crystal structure. Single-crystal diffraction data should be collected using synchrotron radiation or a high-resolution diffractometer. For refinement, the SHELXL program is widely used due to its robustness in handling small-molecule structures and disordered atoms . If the compound exhibits disorder (e.g., in sulfonamide or thiophene moieties), assign partial occupancies to overlapping atoms and refine them using constraints. Hydrogen bonding networks, particularly intramolecular interactions (e.g., N–H⋯O), should be analyzed to validate the geometry .

Basic: What synthetic strategies are optimal for preparing this compound?

Answer:

A multi-step approach is recommended:

Indole-thiophene coupling : Use a Buchwald–Hartwig amination or Ullmann coupling to attach the indolin-1-yl group to the thiophene-2-yl ethyl backbone .

Sulfonamide formation : React the intermediate with thiophene-2-sulfonyl chloride in anhydrous DCM, using triethylamine as a base. Monitor the reaction via TLC (silica gel, ethyl acetate/hexane) .

Purification : Employ column chromatography (gradient elution) followed by recrystallization from ethanol/water to achieve >95% purity .

Basic: How should researchers characterize its purity and structural identity?

Answer:

- NMR : Acquire H and C NMR in DMSO-d₆ to confirm substituent connectivity. Compare chemical shifts with analogous compounds (e.g., sulfonamides with thiophene motifs) .

- Mass spectrometry : Use HRMS (ESI+) to verify the molecular ion peak and rule out byproducts.

- Elemental analysis : Perform microanalysis (C, H, N, S) to confirm stoichiometry .

Advanced: How can contradictions in biological activity data (e.g., enzyme inhibition vs. cellular assays) be resolved?

Answer:

- Mechanistic studies : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins (e.g., kinases or GPCRs) .

- Cellular context : Account for membrane permeability by comparing activity in cell-free vs. cell-based assays. Use LC-MS to quantify intracellular compound levels .

- Molecular docking : Model interactions using software like AutoDock Vina, focusing on sulfonamide and thiophene moieties as potential binding motifs .

Advanced: What experimental designs address low yields during the final sulfonamide coupling step?

Answer:

- Optimize reaction conditions : Test alternative solvents (e.g., THF or acetonitrile) and bases (e.g., DBU instead of Et₃N) .

- Protecting groups : Temporarily protect reactive sites (e.g., indole NH) with Boc groups to prevent side reactions .

- Catalysis : Screen palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) to enhance coupling efficiency .

Advanced: How can researchers analyze and validate intramolecular hydrogen bonding in the crystal lattice?

Answer:

- X-ray refinement : Use SHELXL to model hydrogen atoms in calculated positions and validate bond distances (e.g., N–H⋯O < 2.5 Å) .

- DFT calculations : Compare experimental hydrogen bond lengths with optimized geometries from Gaussian09 at the B3LYP/6-31G* level .

- Thermal analysis : Perform DSC to detect phase transitions that disrupt hydrogen bonding .

Advanced: What methodologies confirm the compound’s stability under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.